
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, also known as PTUP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTUP belongs to the class of urea derivatives and is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
Scientific Research Applications
Stereochemical Studies and Heterocycles Synthesis
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea derivatives have been investigated for their potential in synthesizing saturated heterocycles. Research has demonstrated the preparation of thiourea and urea derivatives from specific cyclopentanols and cyclohexanols, exploring their stereochemical properties and reactions leading to heterocycles formation (Fülöp, Bernáth, & Sohár, 1985).
Cytokinin-Like Activity and Adventitious Rooting
Urea derivatives, including 1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, have been identified for their cytokinin-like activity, significantly influencing cell division and differentiation in plants. These compounds have been utilized in in vitro plant morphogenesis studies, revealing a nuanced relationship between chemical structure and biological activity (Ricci & Bertoletti, 2009).
Synthesis Optimization under Microwave Irradiation
A methodological advancement in synthesizing urea derivatives was achieved through microwave irradiation, presenting a more efficient approach to obtaining these compounds. This technique has been particularly useful in synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, showcasing the utility of microwave irradiation in organic synthesis (Li & Chen, 2008).
Anticancer Potential
Research into 1-Aryl-3-(2-chloroethyl) ureas, derivatives of the focal compound, has illustrated potential anticancer properties. These compounds have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, indicating the role of chemical modification in enhancing anticancer activity (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Neuropeptide Y5 Receptor Antagonists
The synthesis and structure-activity relationship studies of phenyl urea derivatives as neuropeptide Y5 receptor antagonists have been explored, identifying compounds with significant in vitro potency. This research underscores the therapeutic potential of urea derivatives in treating conditions associated with the neuropeptide Y5 receptor (Fotsch et al., 2001).
properties
IUPAC Name |
1-phenyl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(19-14-7-2-1-3-8-14)18-13-17(10-4-5-11-17)15-9-6-12-21-15/h1-3,6-9,12H,4-5,10-11,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJETXGKFEQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)
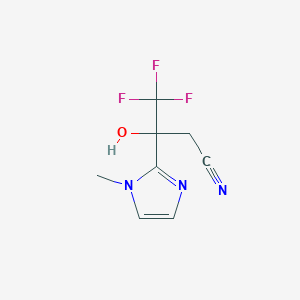
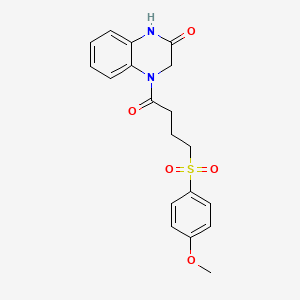


![N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide](/img/structure/B2804412.png)
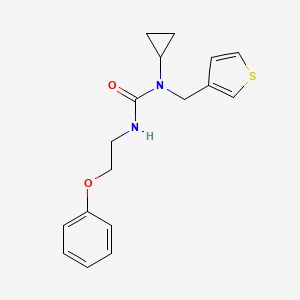
![4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2804415.png)
![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)
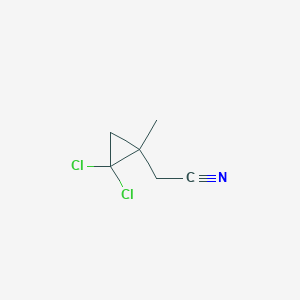
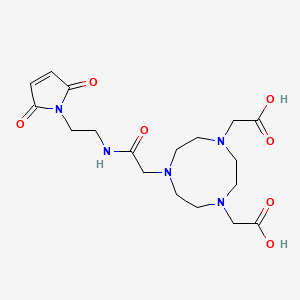
![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)